Rigosertib

Descripción general

Descripción

Actualmente se encuentra en ensayos clínicos de fase III para el tratamiento de la leucemia mielomonocítica crónica y otros síndromes mielodisplásicos . Rigosertib es un inhibidor multidiana con un mecanismo de acción único, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Mecanismo De Acción

Rigosertib ejerce sus efectos a través de múltiples mecanismos de acción. Actúa como un agente desestabilizador de microtúbulos, interrumpiendo el huso mitótico y provocando el arresto del ciclo celular en las células cancerosas . Además, this compound funciona como un mimético de RAS, uniéndose a los dominios de unión de RAS de las proteínas de las familias RAF y PI3K, inhibiendo así la señalización descendente de RAS . Este mecanismo de acción multifacético permite a this compound dirigirse a varias vías moleculares involucradas en la progresión del cáncer .

Análisis Bioquímico

Biochemical Properties

Rigosertib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to destabilize microtubules in cells, leading to mitotic arrest and apoptosis . This compound binds to the Ras Binding Domains (RBDs) of the RAF and PI3K family proteins, disrupting their binding to RAS . This interaction inhibits the RAS signaling pathway, which is often upregulated in cancer cells . Additionally, this compound has been shown to inhibit Polo-like kinase 1 (Plk1), a key regulator of mitosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis and cell-cycle arrest in many human cancer cell lines, including those derived from breast cancer, prostate cancer, glioblastoma multiforme, non-small cell lung cancer, gastric cancer, colorectal cancer, melanoma, head and neck squamous cell carcinoma, myelodysplastic syndrome, mantle cell lymphoma, pancreatic cancer, chronic lymphocytic leukemia, and chronic myelogenous leukemia . This compound interferes with mitotic spindle assembly, leading to cell death . It also affects cell signaling pathways, including the PI3K/Akt pathway, and influences gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound acts as a non-ATP competitive kinase inhibitor, targeting multiple kinases such as Plk1, PI3K, and Akt . It also functions as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling . This compound destabilizes microtubules, leading to mitotic arrest and apoptosis . Additionally, it activates a stress-induced phospho-regulatory circuit that hyperphosphorylates and inactivates Ras signaling effectors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is highly effective in killing tumor cells in vitro and in vivo, with cells arrested in mitosis being the most prominent phenotype . The precise mechanism of action of this compound has remained elusive despite rigorous investigation . Long-term effects on cellular function and stability have been observed, with this compound demonstrating a favorable safety profile in various studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound is a potent inhibitor of tumor growth in xenograft models of RAS-mutated colorectal and lung adenocarcinoma, as well as pancreatic intraepithelial neoplasia . Higher doses of this compound have been associated with increased cytotoxicity and adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the PI3K/Akt pathway and oxidative phosphorylation . It impacts metabolic and differentiation pathways in myelodysplastic syndrome cell lines when combined with azacitidine . This compound downregulates proteins related to metabolic pathways, such as ACC1 and ACLY, while upregulating proteins related to mitochondrial function and oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It modulates the PI3K and Plk1 pathways, as well as the tumor immune microenvironment . This compound’s distribution within cells is influenced by its ability to bind to specific proteins and its localization within cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound induces phosphorylation and cytoplasmic translocation of ATF-2, a transcription factor involved in stress response . It also exhibits mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization, and centrosome fragmentation . These effects contribute to this compound’s ability to induce mitotic arrest and apoptosis in cancer cells.

Métodos De Preparación

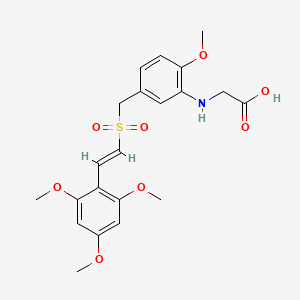

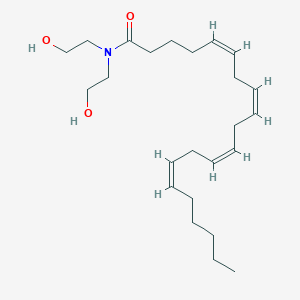

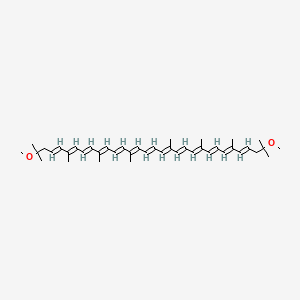

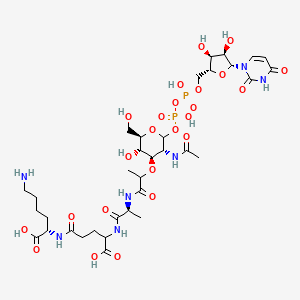

Rigosertib se sintetiza mediante un proceso de múltiples pasos que implica la reacción de cloruro de 2-metoxi-5-((E)-2-(2,4,6-trimetoxifenil)etenil)bencensulfonilo con glicina . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Rigosertib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reacciones de sustitución que involucran nucleófilos . Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Rigosertib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como un compuesto modelo para estudiar inhibidores multidiana y sus interacciones con varios objetivos moleculares . En biología, this compound se utiliza para investigar los mecanismos de regulación del ciclo celular y la apoptosis en las células cancerosas . En medicina, this compound se está desarrollando como un posible tratamiento para los síndromes mielodisplásicos y otras neoplasias hematológicas . En la industria, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos y como herramienta para el descubrimiento y desarrollo de fármacos .

Comparación Con Compuestos Similares

Rigosertib es único en comparación con otros compuestos similares debido a sus propiedades inhibitorias multidiana y su capacidad para actuar como un agente desestabilizador de microtúbulos y un mimético de RAS . Los compuestos similares incluyen gemcitabina, un inhibidor de la síntesis de ADN, y azacitidina, un inhibidor de la metiltransferasa del ADN, ambos de los cuales se han combinado con this compound en ensayos clínicos para mejorar la eficacia terapéutica . Otros compuestos similares incluyen los alcaloides de la vinca, que también interfieren con el ensamblaje del huso mitótico pero tienen perfiles de toxicidad diferentes .

Propiedades

IUPAC Name |

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBFCJROIKNMGD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207984 | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-59-1 | |

| Record name | Rigosertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rigosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rigosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIGOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(3-{3-[({[({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-2-hydroxy-3-methylbutanamido}propanamido)ethyl]sulfanyl}-5-oxopent-3-enoic acid](/img/structure/B1238485.png)

![2-(dimethylamino)ethyl 2-[(Z)-1-(4-chlorophenyl)ethylideneamino]oxyacetate](/img/structure/B1238487.png)